

Spectroscopic Profile of Dichlorodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorodifluoromethane*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dichlorodifluoromethane** (CCl_2F_2), a compound of historical significance in refrigerants and aerosol propellants, and of continued interest in atmospheric chemistry and as a reference compound. This document compiles and details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in various research and development applications.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **dichlorodifluoromethane**, providing a quantitative basis for its structural confirmation.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **dichlorodifluoromethane** is characterized by strong absorptions in the fingerprint and C-Cl/C-F stretching regions. The vibrational modes are well-defined and have been extensively studied.

Table 1: Infrared Absorption Data for **Dichlorodifluoromethane**

Wavenumber (cm ⁻¹)	Assignment	Symmetry Species
1159	C-F asymmetric stretch	b1
1101	C-F symmetric stretch	a1
902	C-Cl asymmetric stretch	b2
667	C-Cl symmetric stretch	a1
458	CF ₂ scissoring	a1
446	CF ₂ rocking	b1
437	CF ₂ wagging	b2
322	CF ₂ twisting	a2
262	CCl ₂ scissoring	a1

Source: Data compiled from the NIST Chemistry WebBook.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of hydrogen atoms, ¹H NMR spectroscopy is not applicable to **dichlorodifluoromethane**. ¹³C and ¹⁹F NMR are the relevant techniques for this molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Dichlorodifluoromethane**

Chemical Shift (δ) ppm	Multiplicity
~120-130	Triplet

Note: The exact chemical shift can vary depending on the solvent and reference standard. The multiplicity is a triplet due to coupling with the two fluorine atoms.

Table 3: ¹⁹F NMR Spectroscopic Data for **Dichlorodifluoromethane**

Chemical Shift (δ) ppm	Multiplicity	Reference Standard
-6.9	Singlet	CCl ₃ F

Source: SpectraBase.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **dichlorodifluoromethane** is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of chlorine atoms.

Table 4: Mass Spectrometry Data for **Dichlorodifluoromethane**

m/z	Relative Intensity (%)	Assignment
85	100.0	$[\text{C}^{35}\text{Cl}_2\text{F}]^+$
87	65.0	$[\text{C}^{35}\text{Cl}^{37}\text{ClF}]^+$
120	3.0	$[\text{C}^{35}\text{Cl}_2\text{F}_2]^+$ (Molecular Ion)
122	2.0	$[\text{C}^{35}\text{Cl}^{37}\text{ClF}_2]^+$
124	0.3	$[\text{C}^{37}\text{Cl}_2\text{F}_2]^+$
50	10.0	$[\text{CF}_2]^+$
35	8.0	$[\text{C}^{35}\text{Cl}]^+$
37	2.7	$[\text{C}^{37}\text{Cl}]^+$

Source: Data compiled from the NIST Chemistry WebBook.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain a high-resolution infrared spectrum of gaseous **dichlorodifluoromethane**.

Methodology:

- **Sample Preparation:** A certified gas standard of **dichlorodifluoromethane** is used. The gas cell, typically a long-path (e.g., 10 cm or longer) cell with infrared-transparent windows (e.g., KBr or ZnSe), is first evacuated to a high vacuum. The gas is then introduced into the cell to a desired pressure, which is monitored with a calibrated pressure gauge.^[4]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
- **Data Acquisition:**
 - A background spectrum of the evacuated gas cell is recorded. This is a single-beam spectrum of the instrument's infrared source and optics.
 - The gas cell is filled with **dichlorodifluoromethane** to the desired pressure.
 - A single-beam spectrum of the sample is recorded.
 - The final absorbance or transmittance spectrum is calculated by ratioing the sample spectrum against the background spectrum.
- **Data Processing:** The resulting spectrum is processed, which may include baseline correction and smoothing. The positions of the absorption bands are then determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹³C and ¹⁹F NMR spectra of **dichlorodifluoromethane**.

Methodology:

- **Sample Preparation:**
 - As **dichlorodifluoromethane** is a gas at room temperature, the sample is typically prepared by bubbling the gas through a cold deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube until a sufficient concentration is reached.
 - Alternatively, a sealed NMR tube containing the deuterated solvent can be cooled in liquid nitrogen, and a known amount of **dichlorodifluoromethane** gas can be condensed into the tube. The tube is then sealed while still cold.

- A reference standard (e.g., tetramethylsilane for ^{13}C , CCl_3F for ^{19}F) is added to the solvent or used as an external reference.
- Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used. The probe is tuned to the appropriate frequency for ^{13}C or ^{19}F .
- Data Acquisition:
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the low natural abundance of ^{13}C and the long relaxation times of quaternary carbons, a sufficient number of scans and a suitable relaxation delay are used to obtain a good signal-to-noise ratio.
 - ^{19}F NMR: A standard one-pulse ^{19}F NMR experiment is performed. ^{19}F is a highly sensitive nucleus, so a spectrum can be acquired relatively quickly.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal or external standard.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of **dichlorodifluoromethane** using electron ionization.

Methodology:

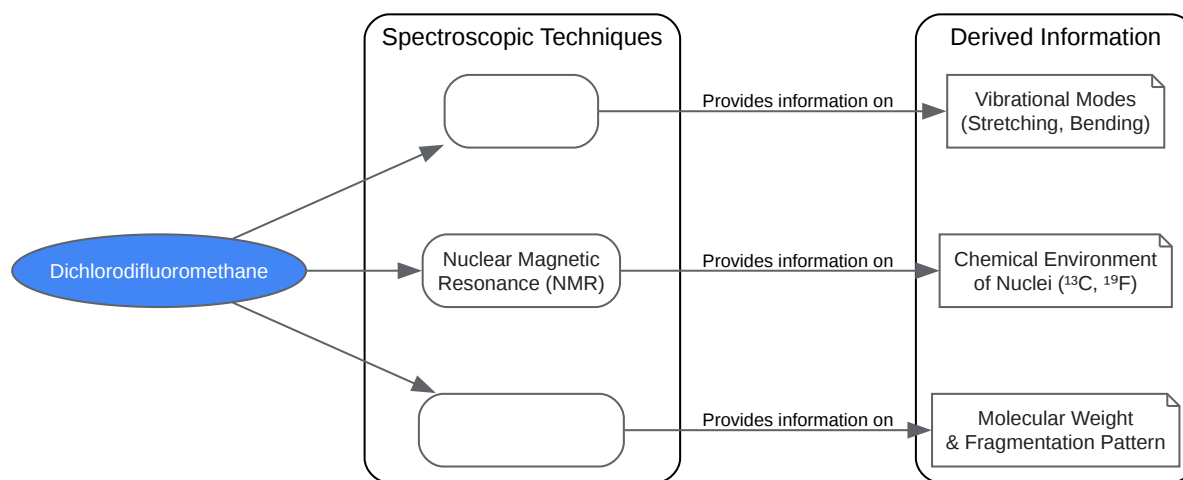
- Sample Introduction:
 - For a gaseous sample like **dichlorodifluoromethane**, a gas inlet system is used. The gas is introduced from a lecture bottle or a gas-tight syringe into the mass spectrometer's ion source through a leak valve, which allows for a controlled flow of the gas.
 - Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is injected into the GC, where it is separated from other components before entering the mass spectrometer.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[6][7]} This causes the molecules to ionize and fragment.

[\[5\]](#)

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for chlorine-containing fragments is a key diagnostic feature.

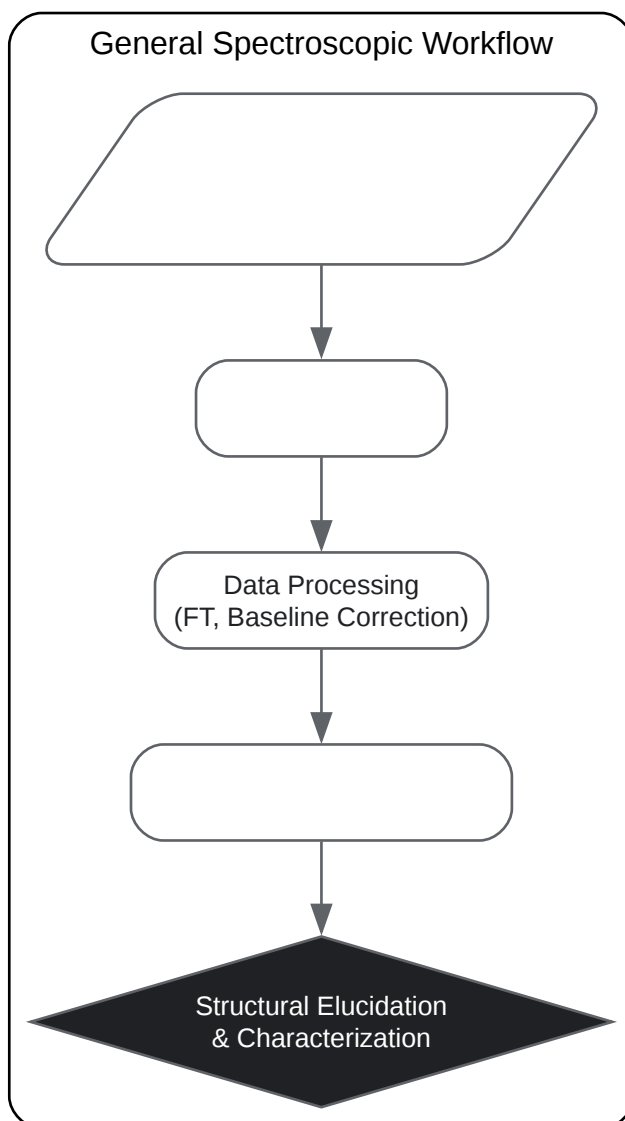
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and the molecular information obtained for **dichlorodifluoromethane**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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